2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenoxy group, a furan-2-ylmethyl substituent, and a 2-(thiophen-2-yl)ethyl moiety. Its structure integrates aromatic (phenoxy), oxygen-containing (furan), and sulfur-containing (thiophene) heterocycles, which are known to enhance bioactivity and binding affinity in medicinal chemistry .
For example:
- Intermediate formation: Activation of 2-(4-chlorophenoxy)acetic acid to its chloride derivative, followed by coupling with furan-2-ylmethanamine and 2-(thiophen-2-yl)ethanamine (via nucleophilic substitution or amidation) .
- Purification: Flash chromatography or recrystallization from ethanol-dioxane mixtures (common in acetamide syntheses) .
Applications: The compound’s structural motifs align with molecules investigated for antimycobacterial, anticancer, and protease inhibitory activities .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-5-7-16(8-6-15)24-14-19(22)21(13-17-3-1-11-23-17)10-9-18-4-2-12-25-18/h1-8,11-12H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZEVKVWYMPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel synthetic acetamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A 4-chlorophenoxy group,
- A furan-2-ylmethyl moiety,
- A thiophen-2-yl substituent.
The synthesis typically involves multi-step organic reactions, including the coupling of furan derivatives with chlorophenol precursors, followed by acylation processes. These synthetic routes are crucial for optimizing yield and purity for biological testing.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance, related compounds have shown effective fungicidal properties against pathogens such as Pseudoperonospora cubensis, with EC50 values indicating strong efficacy compared to standard antifungal agents . The structure-activity relationship (SAR) suggests that modifications in the side chains can significantly influence antimicrobial potency.
Anticancer Activity
Preliminary studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For example, azole derivatives have been reported to inhibit HepG2 liver cancer cells with IC50 values below 50 μM, suggesting potential as anticancer agents . The mechanism of action appears to involve the disruption of mitochondrial functions and induction of apoptosis in cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and metabolic pathways, particularly in cancer cells.
- Cell Membrane Interaction : It is hypothesized that the hydrophobic regions of the compound facilitate interaction with microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
These findings highlight the versatility of compounds related to this compound in targeting various biological systems.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual heterocyclic (furan/thiophene) design is rare; most analogues feature single heterocycles (e.g., compound 15 or 16) .
- Yields for structurally complex acetamides (e.g., dual heterocycles) are typically moderate (45–60%) due to steric hindrance and competing side reactions .
Key Observations :
- Thiophene-containing acetamides (e.g., 5RH1) exhibit strong protease inhibitory activity, suggesting the target compound’s thiophen-2-yl group may confer similar properties .
- Chlorophenoxy derivatives (e.g., compound from ) show potent antitumor activity, aligning with the target’s hypothesized applications .
Computational and Structural Insights
- Molecular Interactions : Pyridine/heterocycle-containing acetamides (e.g., 5RH1) bind to enzymes like SARS-CoV-2 Mpro via H-bonds with ASN142 and hydrophobic interactions with HIS163 . The target compound’s furan and thiophene groups may mimic these interactions.
- 3D-QSAR Models: For N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives, substituent bulk and electron-withdrawing groups (e.g., nitro, cyano) enhance activity . The target’s 4-chlorophenoxy group (electron-withdrawing) may optimize binding.
Q & A
Q. What are the key considerations in synthesizing 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide?
- Methodological Answer : Synthesis involves multi-step reactions, often starting with chloroacetamide intermediates. Critical steps include:
- Nucleophilic substitution : Reacting 2-chloroacetamide derivatives with furan-2-ylmethylamine and thiophen-2-ylethylamine under controlled pH and temperature to ensure regioselectivity .
- Purification : Column chromatography (C-18 solid-phase extraction) or recrystallization (e.g., ethanol/water mixtures) to isolate the product from polar degradates .
- Yield optimization : Adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for amine:chloroacetamide) and reflux duration (e.g., 6–12 hours) to minimize side products .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR/IR spectroscopy : Identify functional groups (e.g., C=O at ~1680–1720 cm⁻¹ in IR, NH protons at δ 8.5–9.5 ppm in ¹H NMR) and confirm substitution patterns .
- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, torsion angles) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .
Q. What solvents are suitable for solubility testing, and how does polarity affect reactivity?
- Methodological Answer :
- Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions due to high polarity, followed by dilution in aqueous buffers or ethanol for assays .
- Polarity effects : Non-polar solvents (e.g., ethyl acetate) favor parent compound stability, while polar solvents (e.g., methanol) enhance degradate solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like ethanesulfonic acid (ESA) degradates?
- Methodological Answer :
- pH control : Maintain pH 6–7 during synthesis to reduce hydrolysis of the acetamide group .
- Temperature modulation : Lower reaction temperatures (e.g., 50–60°C) suppress thermal degradation pathways .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce side reactions .
Q. What crystallographic techniques resolve intramolecular interactions influencing bioactivity?
- Methodological Answer :
- Single-crystal X-ray diffraction : Analyze packing motifs (e.g., centrosymmetric head-to-tail interactions) and hydrogen-bonding networks (e.g., N–H···O) to predict solubility and stability .
- Torsion angle analysis : Quantify deviations in nitro or chlorophenoxy groups (e.g., O1–N1–C3–C2 angles) to assess conformational flexibility .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be addressed?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent interference (e.g., DMSO ≤0.1% v/v) .
- Metabolite profiling : LC-MS/MS to detect degradates (e.g., oxanilic acids) that may antagonize parent compound activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., thiophene orientation) with target affinity discrepancies .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC .
- Light exposure testing : UV-Vis spectroscopy to detect photodegradation products (e.g., λmax shifts indicating ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
